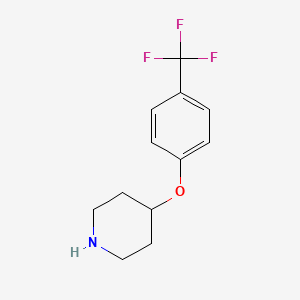

4-(4-(Trifluoromethyl)phenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZQEDCGWRROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(4-(trifluoromethyl)phenoxy)piperidine derivatives and analogs"

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)piperidine Derivatives and Analogs

Abstract

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its unique combination of the basic piperidine nitrogen, a rigidifying phenoxy ether linkage, and the electronically distinct trifluoromethyl group imparts favorable physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of this scaffold, intended for researchers and drug development professionals. We will explore its core synthetic strategies, delve into the critical role of its constituent functional groups, analyze its rich pharmacology centered on monoamine transporters and other G-protein coupled receptors (GPCRs), and summarize key structure-activity relationships (SAR). Detailed experimental protocols for synthesis and analysis are provided to serve as a practical resource for laboratory application.

Introduction: A Scaffold of Significance

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to serve as a versatile scaffold and impart aqueous solubility via protonation at physiological pH.[1] When combined with a 4-phenoxyphenyl substituent, the resulting core structure is frequently employed in the design of ligands for various biological targets. The introduction of a trifluoromethyl (CF₃) group, typically at the para position of the phenoxy ring, is a strategic design choice with profound implications.

The CF₃ group is a powerful modulator of molecular properties:

-

Metabolic Stability: It acts as a bioisostere for groups like methyl or chloro but is exceptionally resistant to oxidative metabolism, often blocking the common metabolic pathway of para-hydroxylation on the phenyl ring.

-

Lipophilicity: It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and blood-brain barrier penetration.

-

Electronic Effects: As a strong electron-withdrawing group, it lowers the pKa of the piperidine nitrogen and can influence binding interactions with target proteins through dipole and electrostatic effects.[2][3]

This unique combination of features has established the this compound scaffold as a cornerstone in the development of selective serotonin reuptake inhibitors (SSRIs), dopamine transporter (DAT) ligands, and other neurologically active agents.[4][5]

Core Synthetic Strategies

The construction of the this compound core and its subsequent derivatization can be achieved through several reliable synthetic routes. The choice of strategy often depends on the scale, available starting materials, and desired protecting group scheme.

Formation of the Aryl Ether Bond

The key disconnection for synthesizing the core scaffold is the C-O bond of the aryl ether. Two primary strategies dominate this transformation:

-

Williamson-Type Ether Synthesis: This classical approach involves the nucleophilic substitution of a halide by an alkoxide.

-

Path A: Mesylation or tosylation of an N-protected 4-hydroxypiperidine followed by reaction with the sodium or potassium salt of 4-(trifluoromethyl)phenol. A significant drawback is the potential for competing elimination reactions, especially on a larger scale.[6]

-

Path B: Nucleophilic aromatic substitution (SNAr) using an N-protected 4-hydroxypiperidine and an activated aryl halide, such as 4-fluoro-benzotrifluoride, under strong basic conditions. This is often a high-yielding and scalable approach.

-

-

Mitsunobu Reaction: This reaction provides a mild and efficient alternative for coupling an N-protected 4-hydroxypiperidine directly with 4-(trifluoromethyl)phenol using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). While highly effective for discovery chemistry, its stoichiometry and the generation of phosphine oxide byproducts can complicate purification and scale-up.[6]

Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine core is the primary handle for diversification to modulate pharmacological activity and selectivity.

-

Reductive Amination: This is arguably the most versatile and widely used method for N-alkylation. The piperidine core is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is high-yielding and tolerates a wide range of functional groups.[7]

-

Direct N-Alkylation: Reaction with alkyl halides (e.g., bromides or iodides) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or acetonitrile is a straightforward approach.[8][9] Care must be taken to avoid over-alkylation to the quaternary ammonium salt.[8]

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides), which can be valuable final compounds or can be reduced to the corresponding N-alkyl derivatives using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]

Pharmacology and Therapeutic Applications

Derivatives of this scaffold have been investigated for a multitude of biological targets, primarily within the CNS.

Monoamine Transporter Inhibition

The most prominent application is in modulating monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft.

-

Serotonin Transporter (SERT): Many analogs are potent and selective serotonin reuptake inhibitors (SSRIs). The scaffold is structurally related to paroxetine, a well-known antidepressant.[4][11] By blocking SERT, these compounds increase the extracellular concentration of serotonin, which is the therapeutic mechanism for treating depression, anxiety disorders, and obsessive-compulsive disorder (OCD).[4]

-

Dopamine Transporter (DAT): The scaffold is also a key component of potent DAT inhibitors, such as those in the GBR series (e.g., GBR 12909).[5][12] DAT inhibitors are investigated for the treatment of conditions like ADHD and substance abuse disorders. The selectivity for DAT over SERT can be fine-tuned through modifications on the piperidine nitrogen.[13]

G-Protein Coupled Receptor (GPCR) Ligands

The versatility of the scaffold extends to other receptor families. GPCRs are the largest class of signaling receptors and are major drug targets.[14][15]

-

Opioid Receptors: Certain derivatives have been designed and synthesized as highly potent and selective μ-opioid receptor (MOR) agonists, showing potential as novel analgesics.[16]

-

Dopamine Receptors: N-alkylated derivatives have been explored as potent and selective antagonists for the dopamine D4 receptor, which is implicated in neuropsychiatric disorders like schizophrenia.[7]

Other Biological Activities

-

Antituberculosis Agents: The core 4-(4-(trifluoromethoxy)phenoxy)piperidine is a key intermediate in the synthesis of Delamanid, a drug used to treat multidrug-resistant tuberculosis.[6]

-

Enzyme Inhibition: The parent scaffold has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which is a critical consideration in drug development due to potential drug-drug interactions.[10]

Structure-Activity Relationships (SAR)

The SAR for this class of compounds is well-defined, with the N-substituent playing a pivotal role in determining potency and selectivity.

| Molecular Modification | Observation | Implication on Activity |

| Piperidine N1-Substituent | Small alkyl groups (e.g., methyl) often favor SERT inhibition. | Potent SSRI activity. |

| Bulky aralkyl groups (e.g., diphenylmethoxyethyl, phenylpropyl) dramatically increase affinity for DAT.[5][12] | Potent and selective DAT inhibition. | |

| Introduction of substituents on the N-benzyl ring can fine-tune selectivity and may introduce allosteric modulation.[13] | Development of tool compounds and therapeutics with nuanced mechanisms. | |

| Phenoxy Ring | The para-CF₃ group is generally optimal for metabolic stability and potency. | Shifting the CF₃ to the meta or ortho position often reduces activity. |

| Replacing CF₃ with other halogens (e.g., F, Cl) or H can maintain activity but may alter selectivity and metabolic profile.[5] | Bioisosteric replacement is possible but must be empirically validated. | |

| Piperidine Ring | Substitution on the piperidine ring itself (at positions 2, 3, 5, or 6) is generally detrimental to activity. | The unsubstituted piperidine chair conformation appears optimal for fitting into the binding pockets of monoamine transporters. |

Key Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and analysis of compounds based on this scaffold.

Protocol 1: Synthesis of 4-(4-(Trifluoromethoxy)phenoxy)piperidine

This protocol is adapted from a patented procedure for a closely related analog and demonstrates a robust, scalable Williamson-type synthesis.[17]

-

Mesylation: Dissolve ethyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in toluene. Cool the solution to <10 °C.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 25 °C. Stir for 1 hour.

-

Ether Formation: To the reaction mixture, add 4-(trifluoromethoxy)phenol (0.9 eq), 25% aqueous sodium hydroxide (large excess), and a phase-transfer catalyst like tetra-n-butyl ammonium chloride (0.2 eq).

-

Heat the biphasic mixture to reflux (approx. 88 °C) for 2 hours.

-

Cool the reaction, separate the layers, and wash the organic layer with water.

-

Hydrolysis/Decarboxylation: Add potassium hydroxide (excess) and ethanol to the organic layer. Heat to reflux for 4 hours to hydrolyze the ethyl carbamate.

-

Workup and Isolation: Cool the mixture and concentrate under reduced pressure. Dissolve the residue in a suitable solvent mixture (e.g., isopropanol/water) and adjust pH to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-(4-(trifluoromethoxy)phenoxy)piperidine as a white solid.

Protocol 2: N-Alkylation via Reductive Amination

This is a general and highly reliable protocol for derivatizing the piperidine nitrogen.[7]

-

Dissolve this compound (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

Protocol 3: Purity Analysis by HPLC-UV

This protocol provides a standard method for assessing the purity of synthesized analogs.[18]

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., ACN or methanol).

-

Analysis: Inject 5-10 µL of the sample and integrate the peak areas to determine the purity percentage.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful platform for the discovery of CNS-active agents. Its synthetic accessibility and the profound influence of the trifluoromethyl group and N-substituent on its pharmacological profile have made it a favorite among medicinal chemists. While its role in developing monoamine transporter inhibitors is well-established, its potential for targeting other GPCRs and enzymes remains an active area of research.

Future efforts will likely focus on:

-

Enhanced Selectivity: Designing analogs with even greater selectivity for specific transporter subtypes or GPCRs to minimize off-target effects.

-

Biased Agonism: Developing GPCR ligands that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) to achieve more targeted therapeutic outcomes.

-

New Therapeutic Areas: Exploring the utility of this scaffold in indications beyond traditional neuropsychiatric disorders, such as in neuroinflammation, pain, and oncology.

-

Advanced Drug Modalities: Incorporating the scaffold into novel drug constructs like Proteolysis Targeting Chimeras (PROTACs) or using it as a basis for developing Positron Emission Tomography (PET) ligands for in-vivo target engagement studies.

The continued exploration of this versatile scaffold promises to yield new chemical probes to unravel complex biology and deliver next-generation therapeutics.

References

-

ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). [Link]

- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

PrepChem.com. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. [Link]

-

Wikipedia. Development and discovery of SSRI drugs. [Link]

-

Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]

-

OUCI. Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine A…. [Link]

-

Reith, M. E., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-73. [Link]

-

Apiary. 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS 28033-37-6 Market Trends and Insights. [Link]

-

National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

National Institutes of Health. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

-

ResearchGate. Identification and physicochemical characterization of 4-fluorobutyrfentanyl.... [Link]

-

SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

-

The University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]

-

National Institutes of Health. Fluoxetine | C17H18F3NO | CID 3386. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(4), 2145-2157. [Link]

- Google Patents.

-

Fensome, A., et al. (2001). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 11(14), 1877-80. [Link]

-

eScholarship. Discovery of new GPCR ligands to illuminate new biology. [Link]

-

National Institutes of Health. Discovery of GPCR ligands for probing signal transduction pathways. [Link]

-

National Institutes of Health. How ligands illuminate GPCR molecular pharmacology. [Link]

-

National Institutes of Health. Pharmacological targeting of G protein-coupled receptor heteromers. [Link]

-

FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]

-

Nirmala, M., et al. (2008). (3S,4R)-4-(4-Fluoro-phen-yl)-3-(hydroxy-meth-yl)piperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o800. [Link]

-

National Institutes of Health. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]

-

Therapeutic Target Database. Drug Information. [Link]

-

MDPI. Neuroprotective Effects of Fluoxetine Derivative.... [Link]

-

National Institutes of Health. Trends in GPCR drug discovery: new agents, targets and indications. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

-

Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

-

ResearchGate. Unsuccessful intramolecular N-alkylation strategy. [Link]

- Google Patents.

-

Brown Med-Peds. SSRI: Straight to the Synapse. [Link]

-

Coppola, G. M., et al. (1989). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 32(1), 28-33. [Link]

-

Aldous, S., et al. (1995). Synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)-pyridines and -dihydropyridines. European Journal of Medicinal Chemistry, 30(9), 711-720. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]

- 10. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 11. (3S,4R)-4-(4-Fluoro-phen-yl)-3-(hydroxy-meth-yl)piperidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine A… [ouci.dntb.gov.ua]

- 13. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(4-(Trifluoromethyl)phenoxy)piperidine

Foreword: Unveiling the Potential of a Versatile Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a wide array of biological systems. When functionalized with a 4-(trifluoromethyl)phenoxy group, the resulting molecule, 4-(4-(trifluoromethyl)phenoxy)piperidine, presents a unique combination of lipophilicity, metabolic stability, and potential for specific molecular interactions, driven by the electron-withdrawing nature of the trifluoromethyl group.

This technical guide provides a comprehensive framework for the in vitro investigation of this compound and its derivatives. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind experimental design, offering field-proven insights to guide researchers in drug discovery and development. We will explore its synthesis, potential biological targets, and a suite of robust in vitro assays to thoroughly characterize its pharmacological profile.

Synthesis and Physicochemical Characterization

A robust and scalable synthesis is the foundation of any successful drug discovery program. This compound can be synthesized through several routes, with a common strategy involving the coupling of a piperidine precursor with a trifluoromethyl-substituted phenol.

A patented method outlines a multi-step process that begins with the reaction of 4-[4-(trifluoromethoxy)phenoxy]pyridine with a benzyl halide to form a pyridinium salt. This intermediate is then reduced to a tetrahydropyridine, which is subsequently reacted with an acid and a hydrogen source to produce the piperidine salt. The final step involves treatment with a base to yield the free base form of 4-[4-(trifluoromethoxy)phenoxyl]piperidine[1].

Another approach involves the reaction of 1-phenoxycarbonyl-4-phenyl-4-(p-trifluoromethylphenoxy)piperidine with potassium hydroxide in ethanol[2]. The choice of synthetic route will often depend on the desired scale, purity requirements, and the availability of starting materials.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| 4-(4-(Trifluoromethoxy)phenoxy)piperidine | C12H14F3NO2 | 261.24 | 292.2 ± 40.0 | 1.230 ± 0.06 |

| 4-[3-Methoxy-4-(trifluoromethyl)phenoxy]piperidine | C13H16F3NO2 | 275.27 | Not Available | Not Available |

Data sourced from publicly available chemical databases.[3][4]

Caption: A generalized workflow for the synthesis of this compound derivatives.

In Vitro Pharmacological Evaluation: A Multi-pronged Approach

A thorough in vitro characterization is essential to understand the biological activity of a compound. For a novel scaffold like this compound, a tiered approach is recommended, starting with broad screening and progressing to more specific, mechanistic studies.

Initial Profiling: Identifying Potential Biological Targets

Given the prevalence of the piperidine moiety in centrally active agents, initial screening should focus on common CNS targets. The trifluoromethyl group can significantly influence receptor affinity and selectivity.

Radioligand binding assays are a cornerstone of early-stage drug discovery, providing a direct measure of a compound's affinity for a specific receptor.

Exemplary Protocol: Dopamine D4 Receptor (D4R) Binding Assay

This protocol is adapted from studies on related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds and serves as a template for assessing affinity at dopamine receptors[5][6].

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D4 receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]N-methylspiperone), and varying concentrations of the test compound (this compound).

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 2: Representative Binding Affinity Data for Related Piperidine Scaffolds

| Compound | Target | Ki (nM) |

| 8b (3,4-Difluorophenyl analog) | Dopamine D4 Receptor | 5.5 |

| 8c (3-Methylphenyl analog) | Dopamine D4 Receptor | 13 |

| 1 (4-cyanophenoxymethyl)piperidine | Sigma-1 Receptor | 4.3 |

Data is for illustrative purposes, adapted from studies on related compounds.[5][6][7]

The trifluoromethyl group can influence how a molecule interacts with metabolic enzymes. Preliminary studies have indicated that the hydrochloride salt of a related compound, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, inhibits cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6[8]. This is a critical consideration for drug development, as it can impact drug-drug interactions.

Exemplary Protocol: Cytochrome P450 Inhibition Assay

-

Incubation:

-

In a microplate, combine human liver microsomes, a CYP-specific substrate (e.g., phenacetin for CYP1A2), and a range of concentrations of this compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a NADPH-generating system.

-

-

Reaction Termination and Analysis:

-

Stop the reaction after a defined time by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

-

Caption: A tiered workflow for the in vitro pharmacological characterization of novel compounds.

Functional and Cell-Based Assays

Once a binding affinity is established, it is crucial to determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or inverse agonist? Cell-based assays provide this next level of characterization.

The piperidine nucleus is present in many compounds with anticancer properties[9]. Therefore, evaluating the antiproliferative effects of this compound in a panel of cancer cell lines is a worthwhile endeavor.

Exemplary Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF7 breast cancer, PC-3 prostate cancer) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Absorbance Reading:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI₅₀ (the concentration that causes 50% growth inhibition) from the dose-response curve.

-

Future Directions and Concluding Remarks

The in vitro evaluation of this compound is the first step in understanding its therapeutic potential. The methodologies outlined in this guide provide a robust framework for characterizing its affinity for biological targets, its effect on enzyme activity, and its functional consequences at the cellular level.

Positive findings from these in vitro studies would warrant further investigation, including more detailed mechanism of action studies, in vitro ADME (absorption, distribution, metabolism, and excretion) profiling, and eventual progression to in vivo models. The versatility of the this compound scaffold suggests that it could be a valuable starting point for the development of novel therapeutics for a range of diseases, from neurological disorders to cancer.

References

- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents. (n.d.).

-

Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine - PrepChem.com. (n.d.). Retrieved from [Link]

-

Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. Retrieved from [Link]

- Jiang, F. (2007). An alternative synthetic route for Vicriviroc. Tetrahedron Letters, 48(46), 8233-8235.

- Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters, 14(10), 1435–1441.

- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., de Fátima, Â., & de Andrade, M. S. (2011). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 19(11), 3512–3520.

- Van der Mey, M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.

-

PubChem. (n.d.). 4-[3-Methoxy-4-(trifluoromethyl)phenoxy]piperidine. Retrieved from [Link]

- Xi, J., Xu, S., Zhang, L., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 7-16.

- Thomson, S. A., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423.

- BenchChem. (2025).

- Kim, D., et al. (2023). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. International Journal of Molecular Sciences, 24(22), 16491.

- Anzini, M., et al. (2008). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry, 16(1), 221-233.

- da Silva, C. M., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.

- Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 111-116.

- Dhingra, N., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-323.

- Kim, D., et al. (2023). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models.

- Cignarella, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.

- Obach, R. S., et al. (2013). Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4. Drug Metabolism and Disposition, 41(8), 1544-1554.

-

PubChem. (n.d.). Fluoxetine. Retrieved from [Link]

Sources

- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-(4-(trifluoromethyl)phenoxy)piperidine: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-(4-(trifluoromethyl)phenoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid piperidine ring, a flexible phenoxy linker, and an electron-withdrawing trifluoromethyl group confers a range of desirable physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the synthesis, key biological targets, and the intricate effects of structural modifications on potency, selectivity, and pharmacokinetic profiles, supported by detailed experimental protocols and visual representations to facilitate a comprehensive understanding.

Introduction: The Strategic Value of the this compound Scaffold

The confluence of three key structural motifs—the piperidine heterocycle, the phenoxy linker, and the trifluoromethyl (CF3) group—endows the this compound scaffold with significant potential in drug design. The piperidine ring, a common feature in many central nervous system (CNS) active drugs, provides a basic nitrogen atom that can be protonated at physiological pH, enabling crucial interactions with biological targets.[1] The phenoxy linker offers a degree of conformational flexibility, allowing the molecule to adopt optimal orientations within binding pockets.

The strategic incorporation of a trifluoromethyl group on the phenyl ring is a cornerstone of its utility. The CF3 group is a potent electron-withdrawing substituent that significantly alters the electronic properties of the molecule.[2] This modification can lead to enhanced binding affinity, improved metabolic stability by blocking potential sites of oxidation, and increased lipophilicity, which can influence cell permeability and bioavailability.[2][3][4] The CF3 group can also participate in non-covalent interactions, such as dipole-dipole and halogen bonding, further strengthening ligand-receptor binding.[4] This guide will dissect the SAR of this versatile scaffold, with a focus on its interactions with key biological targets, including the dopamine D4 receptor and sigma (σ) receptors.

Synthetic Strategies

The synthesis of this compound analogs typically involves a few key convergent strategies. A common approach is the Williamson ether synthesis, where a suitably protected 4-hydroxypiperidine is reacted with 4-fluorobenzotrifluoride under basic conditions. Subsequent deprotection and functionalization of the piperidine nitrogen allow for the introduction of diverse substituents to explore the SAR.

An alternative route involves the reaction of 4-chloropyridine with 4-(trifluoromethyl)phenol, followed by reduction of the pyridine ring to a piperidine. This method is also amenable to the introduction of various N-substituents.

Below is a generalized synthetic workflow illustrating the preparation of N-substituted this compound analogs.

Caption: Generalized synthetic routes to this compound analogs.

Structure-Activity Relationship at Key Biological Targets

The this compound scaffold has shown significant activity at several CNS targets, most notably the dopamine D4 receptor and sigma (σ) receptors. The following sections will detail the SAR at these targets.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the limbic system of the brain.[2] It is a target for the development of antipsychotic drugs with a potentially lower incidence of extrapyramidal side effects. Analogs of the this compound scaffold have been explored as potent and selective D4 receptor antagonists.[1][2][5][6]

The nature and position of substituents on the phenoxy ring play a critical role in D4 receptor affinity. The 4-trifluoromethyl group is generally favorable for potent binding. However, other substitutions can also lead to high affinity. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, a 4-cyanophenoxy group resulted in a compound with a Ki of 1.7 nM for the D4 receptor.[5] The 3,4-difluorophenoxy analog also exhibited high potency with a Ki of 2.7 nM.[5]

| Substitution on Phenoxy Ring | D4 Receptor Ki (nM) | Reference |

| 4-Trifluoromethyl | Potent (qualitative) | General knowledge |

| 4-Cyano | 1.7 | [5] |

| 3,4-Difluoro | 2.7 | [5] |

| 4-Fluoro-3-methyl | 6.5 | [5] |

| 4-Fluoro | 140-320 (in a different scaffold) | [2] |

Table 1: Effect of phenoxy ring substitution on dopamine D4 receptor binding affinity.

The piperidine ring itself can be modified to influence activity. For example, the introduction of fluorine atoms onto the piperidine ring, as seen in 4,4-difluoro-3-(phenoxymethyl)piperidine, can modulate the pKa of the piperidine nitrogen and impact lipophilicity, which in turn affects binding and pharmacokinetic properties.

Substitution on the piperidine nitrogen is a key determinant of D4 receptor affinity and selectivity. The nature of the N-substituent can significantly impact the interaction with the receptor. Often, a bulky, lipophilic group is preferred. For example, N-alkylation with various arylalkyl groups can lead to potent D4 antagonists.

Caption: Key SAR points for Dopamine D4 receptor antagonists. (Note: A chemical structure image would be embedded here in a real application).

Sigma (σ) Receptor Modulation

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are unique intracellular proteins that have been implicated in a variety of CNS disorders, including pain, depression, and neurodegenerative diseases.[7] The this compound scaffold is also a promising starting point for the development of potent sigma receptor ligands.

For sigma-1 (σ1) receptor affinity, the electronic nature of the substituent on the phenoxy ring is important. In a series of phenoxyalkylpiperidines, a para-chloro or para-methoxy group on the phenoxy ring resulted in high σ1 affinity.[8] While direct SAR data for the 4-trifluoromethyl group in this context is limited, the preference for electron-donating or halogen substituents suggests that the electronic properties of this ring are a key tuning parameter.

Substituents on the piperidine ring can influence σ1 affinity. For instance, a 4-methyl group on the piperidine ring has been shown to confer optimal interaction with the σ1 receptor.[8]

The N-substituent is a critical determinant of σ1 versus σ2 selectivity. In a series of 4-(2-aminoethyl)piperidine derivatives, a methyl group on the piperidine nitrogen resulted in high σ1 affinity and selectivity over the σ2 subtype, whereas a free N-H, or larger ethyl or tosyl groups led to significantly lower σ1 affinity.[9][10] This highlights the sensitivity of the σ1 binding pocket to the steric and electronic nature of the N-substituent.

| N-Substituent on Piperidine | σ1 Receptor Ki (nM) | Reference |

| -CH3 | Potent | [9][10] |

| -H | 165 | [9] |

| -C2H5 | Lower affinity | [10] |

| -Tosyl | Lower affinity | [10] |

Table 2: Effect of piperidine N-substitution on sigma-1 receptor binding affinity in a related scaffold.

Experimental Protocols

The evaluation of the biological activity of this compound analogs relies on robust and validated in vitro assays. The following are detailed protocols for key binding assays.

Dopamine D4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

-

Radioligand: [3H]-Spiperone or [3H]-N-methylspiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds at various concentrations.

-

96-well plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Protocol:

-

Membrane Preparation:

-

Harvest HEK293-hD4 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[3]

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound or vehicle (for total binding) or non-specific binding control.

-

Radioligand (at a concentration near its Kd).

-

Membrane preparation (typically 5-20 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in polyethyleneimine).

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Dopamine D4 Receptor Radioligand Binding Assay.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human sigma-1 receptor.

Materials:

-

Membranes from HEK293 cells expressing the human sigma-1 receptor or from guinea pig brain.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-(+)-Pentazocine.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds at various concentrations.

-

96-well plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Protocol:

-

Membrane Preparation:

-

Prepare membranes from HEK293-hσ1 cells or guinea pig brain as described for the D4 receptor assay.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound or vehicle.

-

[3H]-(+)-Pentazocine (at a concentration near its Kd).

-

Membrane preparation.

-

-

Incubate the plate at 37°C for 120 minutes.

-

-

Filtration and Washing:

-

Filter and wash as described for the D4 receptor assay.

-

-

Quantification:

-

Quantify radioactivity as described above.

-

-

Data Analysis:

-

Analyze the data as described for the D4 receptor assay to determine the Ki value.

-

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and valuable starting point for the design of novel CNS-active compounds. The strategic placement of the trifluoromethyl group, coupled with the inherent properties of the phenoxy and piperidine moieties, provides a rich landscape for SAR exploration. This guide has outlined the key structural features that govern the activity of this scaffold at the dopamine D4 and sigma-1 receptors.

Future research in this area should focus on:

-

Expanding the target space: Investigating the activity of this scaffold at other CNS targets, such as other GPCRs, ion channels, and transporters.

-

Improving pharmacokinetic properties: Optimizing metabolic stability, reducing off-target effects, and enhancing brain penetration through targeted structural modifications.

-

Structure-based drug design: Utilizing crystal structures of target proteins to rationally design new analogs with improved potency and selectivity.

By leveraging the insights presented in this guide, researchers can accelerate the development of novel therapeutics based on the this compound scaffold.

References

- Vertex AI Search, The Role of Trifluoromethylated Compounds in Modern Drug Discovery, Accessed Jan 17, 2026.

- Vertex AI Search, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central, Accessed Jan 17, 2026.

- Vertex AI Search, Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central, Accessed Jan 17, 2026.

- Vertex AI Search, The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem, Accessed Jan 17, 2026.

- Vertex AI Search, Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv, Accessed Jan 17, 2026.

- Vertex AI Search, Radioligand Binding Assay Protocol - Gifford Bioscience, Accessed Jan 17, 2026.

- Vertex AI Search, Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba, Accessed Jan 17, 2026.

- Vertex AI Search, From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul

- Vertex AI Search, Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed, Accessed Jan 17, 2026.

- Vertex AI Search, Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds - ChemRxiv, Accessed Jan 17, 2026.

- Vertex AI Search, From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modul

- Vertex AI Search, Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed, Accessed Jan 17, 2026.

- Vertex AI Search, Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed, Accessed Jan 17, 2026.

- Vertex AI Search, Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central, Accessed Jan 17, 2026.

- Vertex AI Search, Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties - PubMed, Accessed Jan 17, 2026.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Key Pharmaceutical Intermediates

A Note on CAS Number 28033-37-6 and the Focus of This Guide

Initial research into CAS number 28033-37-6 identifies the compound as 4-[4-(Trifluoromethoxy)phenoxy]piperidine or its isomer 4-[4-(Trifluoromethyl)phenoxy]piperidine.[1][2][3] This compound is classified as an organic molecule and is of interest in medicinal chemistry, potentially as an intermediate in drug synthesis due to its piperidine and trifluoromethoxy/trifluoromethylphenyl moieties, which can confer desirable properties such as increased lipophilicity and metabolic stability.[1] However, publicly available research on this specific compound is presently limited, primarily consisting of supplier listings and basic safety data sheets.[4]

In the course of investigating the user's topic, a more extensively researched and pharmaceutically significant compound, 2-(2-amino-5-bromobenzoyl)pyridine , consistently emerged. This compound, correctly identified by CAS number 1563-56-0 , is a pivotal intermediate in the synthesis of prominent pharmaceuticals.[5][6][7] Given the user's request for an in-depth technical guide for researchers and drug development professionals, this document will focus on the scientifically rich subject of 2-(2-amino-5-bromobenzoyl)pyridine to provide a more substantive and valuable resource.

2-(2-Amino-5-bromobenzoyl)pyridine: A Cornerstone in Benzodiazepine Synthesis

Introduction

2-(2-Amino-5-bromobenzoyl)pyridine, also known by synonyms such as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone and ABBP, is a crucial chemical building block in the pharmaceutical industry.[5][8][9] Its molecular structure is foundational to the synthesis of anxiolytic and sedative drugs, most notably as a precursor to Bromazepam and the ultra-short-acting benzodiazepine, Remimazolam.[5][10][11] This guide offers a comprehensive overview of its chemical properties, synthesis protocols, and its integral role in drug development.

Chemical and Physical Properties

2-(2-Amino-5-bromobenzoyl)pyridine is a yellow solid with the molecular formula C₁₂H₉BrN₂O.[5][12] Its structure, featuring a brominated aminobenzoyl group attached to a pyridine ring, is key to its reactivity in the synthesis of benzodiazepines.[5][7]

| Property | Value |

| CAS Number | 1563-56-0 |

| Molecular Formula | C₁₂H₉BrN₂O |

| Molecular Weight | 277.12 g/mol [5][8] |

| Appearance | Yellow solid[5][12] |

| Melting Point | 98-100 °C[5][12] |

| Boiling Point | 451 °C[5][12] |

| Solubility | Soluble in DMSO (slightly) and Methanol (sparingly)[5][12] |

| pKa | 2.66 ± 0.10 (Predicted)[12] |

Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

The synthesis of this key intermediate can be achieved through various methods. A prevalent laboratory-scale synthesis involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[10] This reaction is often facilitated by the use of n-butyllithium in an ethereal solvent at low temperatures.[10]

Another patented method, suitable for industrial production, involves a multi-step process starting from 4-bromo-2-bromomethylphenol.[13][14] This method is highlighted for its high atom utilization, environmental friendliness due to recoverable solvents, and high yield.[13][14]

Illustrative Synthesis Workflow

Sources

- 1. CAS 28033-37-6: 4-[4-(Trifluoromethoxy)phenoxy]piperidine [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 4-[4-(Trifluoromethoxy)phenoxy]piperidine | 28033-37-6 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 11. 2-(2-Amino-5-bromobenzoyl)pyridine-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 12. lookchem.com [lookchem.com]

- 13. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols for the Utilization of 4-(4-(Trifluoromethyl)phenoxy)piperidine in Central Nervous System (CNS) Drug Discovery

Introduction: The Strategic Value of the 4-(4-(Trifluoromethyl)phenoxy)piperidine Scaffold

The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. Success hinges on the ability of small molecules to navigate the blood-brain barrier (BBB) and engage specific neural targets with high affinity and selectivity. The this compound scaffold has emerged as a "privileged structure" in this pursuit, offering a unique convergence of physicochemical properties essential for CNS drug design.[1]

This guide provides a comprehensive overview of the rationale, applications, and detailed protocols for leveraging this powerful scaffold in a CNS drug discovery campaign. We will explore not only the synthetic and analytical methodologies but also the strategic thinking that underpins the progression of a candidate molecule from initial concept to preclinical evaluation.

The Privileged Nature of the Piperidine Core

The piperidine ring is a ubiquitous motif in approved CNS drugs.[1][2] Its prevalence is due to a combination of favorable characteristics:

-

Physicochemical Modulation: The saturated heterocyclic ring can improve aqueous solubility and bioavailability compared to purely carbocyclic analogs.[3]

-

Metabolic Stability: The piperidine scaffold is generally robust to metabolic degradation, a crucial factor for maintaining therapeutic concentrations in the brain.[1]

-

Structural Versatility: The nitrogen atom provides a key handle for synthetic modification, allowing for the introduction of diverse substituents to fine-tune potency, selectivity, and pharmacokinetic profiles. It also serves as a protonatable center (pKa ~9-10), which is often critical for receptor interactions.

The Physicochemical Impact of the 4-(Trifluoromethyl)phenoxy Moiety

The true power of the scaffold is realized through the synergy between the piperidine core and the 4-(trifluoromethyl)phenoxy substituent. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry for several reasons:[4]

-

Enhanced Lipophilicity: The -CF3 group significantly increases lipophilicity, which is a primary driver for passive diffusion across the BBB.[5] This is exemplified in the selective serotonin reuptake inhibitor (SSRI) fluoxetine, where the trifluoromethyl group is critical for its brain penetration and efficacy.[6][7]

-

Metabolic Blocking: It can act as a "metabolic shield," preventing oxidative degradation of the aromatic ring by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.

-

Modulation of Target Interactions: The strong electron-withdrawing nature of the -CF3 group can alter the electronics of the phenoxy ring, influencing hydrogen bonding and other non-covalent interactions within the target's binding pocket, often leading to enhanced potency.[4] The inclusion of a -CF3 group in the para-position of a phenolic ring was shown to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated analog.[6]

This unique combination of a versatile, CNS-philic core with a lipophilic, metabolically robust, and potency-enhancing substituent makes this compound an exceptional starting point for library synthesis and lead optimization.

Application Note I: Synthesis and Derivatization Strategies

The accessibility of the core scaffold and the ease of its subsequent functionalization are paramount for an efficient drug discovery program. The primary synthetic goal is the creation of the ether linkage between the piperidine and the fluorinated phenol, followed by N-derivatization to explore the chemical space around the core.

Protocol 1: Synthesis of the this compound Core Scaffold

This protocol outlines a robust, two-step procedure involving the activation of a protected 4-hydroxypiperidine followed by a nucleophilic aromatic substitution (Williamson ether synthesis) and subsequent deprotection.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-Fluorobenzotrifluoride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Step 1: Synthesis of N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidine a. To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq) and dissolve in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. d. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. e. Add 4-fluorobenzotrifluoride (1.1 eq) dropwise to the reaction mixture. f. Heat the reaction to 80 °C and stir overnight. Monitor reaction progress by TLC or LC-MS. g. Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of water. h. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). i. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexanes/EtOAc) to yield the protected intermediate.

-

Step 2: Deprotection to Yield the Core Scaffold a. Dissolve the purified N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidine (1.0 eq) in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. c. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. e. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid. f. Extract the aqueous layer with DCM (2x). g. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the final product, this compound, which can be used directly for derivatization.

Derivatization Workflow

The secondary amine of the piperidine core is the primary point for diversification. Reductive amination and acylation are two highly effective methods for generating a library of analogs.

Caption: Synthetic workflow for library generation from the core scaffold.

Application Note II: Designing a CNS-Focused Screening Cascade

A tiered or cascaded screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure. The goal is to rapidly filter a large library down to a small number of high-quality leads for in-depth study.

Screening Cascade Logic

The cascade progresses from high-throughput, target-specific assays to lower-throughput, more complex assays that measure functional activity and cellular effects.

Caption: A typical tiered screening cascade for a CNS drug discovery project.

Protocol 2: In Vitro Radioligand Binding Assay (General Protocol)

This protocol provides a template for a competitive binding assay to determine a compound's affinity (Ki) for a target receptor, such as the 5-HT2A receptor.[8]

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., 5-HT2A)

-

Radioligand specific for the target (e.g., [3H]ketanserin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (dissolved in DMSO, serially diluted)

-

Non-specific binding (NSB) control (a high concentration of a known, non-labeled ligand)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail and microplate scintillation counter

Procedure:

-

Prepare serial dilutions of test compounds in the assay buffer. The final DMSO concentration should be <1%.

-

In a 96-well plate, add in order:

-

Assay buffer

-

Test compound OR vehicle (for total binding) OR NSB control

-

Radioligand at a concentration near its Kd value

-

Cell membranes (protein concentration optimized for signal)

-

-

Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis: a. Calculate percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB)) b. Plot % Inhibition vs. log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50. c. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note III: Lead Optimization and ADME/Tox Profiling

Once hits are identified, the focus shifts to lead optimization, a process guided by the parallel assessment of structure-activity relationships (SAR) and structure-property relationships (SPR). For CNS drugs, early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is not just advisable; it is critical for project success.[9]

Key Physicochemical Properties for CNS Drugs

The CNS Multiparameter Optimization (MPO) score is a widely used algorithm to quantify the "CNS-likeness" of a compound based on key physicochemical properties.[10] Aiming for optimal ranges increases the probability of identifying a successful clinical candidate.

| Property | Optimal Range | Rationale for CNS Drugs |

| cLogP | 2.0 - 4.0 | Balances solubility with lipophilicity needed for BBB penetration. |

| cLogD (pH 7.4) | 1.5 - 3.5 | Reflects lipophilicity at physiological pH, influencing membrane transit. |

| Molecular Weight | < 450 Da | Smaller molecules are more likely to cross the BBB. |

| TPSA | 40 - 90 Ų | Topological Polar Surface Area; higher values limit BBB permeability.[11] |

| pKa (base) | 7.5 - 10.0 | A basic center is often key for target interaction and can aid BBB transit.[11] |

| H-Bond Donors | 0 - 2 | Fewer donors are preferred to minimize desolvation penalty upon crossing the BBB. |

Protocol 4: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an early indication of how quickly a compound is metabolized by CYP enzymes, allowing for the calculation of intrinsic clearance and predicted half-life.

Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Test compound (1 µM final concentration)

-

Positive control compound (e.g., Testosterone, known high clearance)

-

Acetonitrile with an internal standard (for protein precipitation and LC-MS/MS analysis)

-

Incubator/water bath at 37 °C

Procedure:

-

Prepare a master mix of HLM in phosphate buffer.

-

Pre-warm the HLM solution and the NADPH regenerating system to 37 °C.

-

In separate tubes for each time point (e.g., 0, 5, 15, 30, 60 min), add the HLM solution and the test compound. Pre-incubate for 5 minutes at 37 °C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The T=0 sample is immediately quenched by adding cold acetonitrile with internal standard.

-

Incubate the remaining tubes at 37 °C with gentle shaking.

-

At each subsequent time point, remove an aliquot and quench the reaction with cold acetonitrile with internal standard.

-

Centrifuge all samples to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: a. Plot the natural log of the percent remaining parent compound vs. time. b. The slope of the line (k) is the elimination rate constant. c. Calculate the in vitro half-life (t½): t½ = 0.693 / k. d. Calculate intrinsic clearance (CLint) in µL/min/mg protein.

SAR and SPR Feedback Loop

The data from biological and ADME assays feed back into the design of the next generation of compounds, creating an iterative optimization cycle.

Caption: The iterative cycle of lead optimization in drug discovery.

Application Note IV: In Vivo Proof-of-Concept Studies

After a lead compound with a promising in vitro profile is identified, the critical next step is to demonstrate its efficacy in a relevant animal model. The choice of model is dictated by the therapeutic hypothesis derived from the compound's primary pharmacological target.

Protocol 6: Rodent Behavioral Model for Antipsychotic-like Activity

This protocol is based on the attenuation of hyperactivity induced by an NMDA receptor antagonist like MK-801, a standard model for screening compounds with potential antipsychotic efficacy.[8]

Materials:

-

Male C57BL/6 mice

-

Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

-

MK-801 (dizocilpine maleate) solution

-

Vehicle control

-

Open-field activity chambers equipped with infrared beams to track movement

Procedure:

-

Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Administer the test compound (e.g., 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., per os (p.o.) or intraperitoneal (i.p.)). The pretreatment time will depend on the compound's pharmacokinetics (typically 30-60 minutes).

-

After the pretreatment period, administer MK-801 (e.g., 0.3 mg/kg, s.c.) or saline to the appropriate groups.

-

Immediately place each mouse into an individual open-field chamber.

-

Record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

-

Experimental Groups:

-

Group 1: Vehicle + Saline (Baseline activity)

-

Group 2: Vehicle + MK-801 (Induced hyperactivity)

-

Group 3: Test Compound (low dose) + MK-801

-

Group 4: Test Compound (mid dose) + MK-801

-

Group 5: Test Compound (high dose) + MK-801

-

-

Data Analysis: a. Analyze the total distance traveled for each group. b. Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the MK-801 treated group to the vehicle control to confirm hyperactivity. c. Compare the test compound groups to the MK-801 group to determine if there is a statistically significant reduction in hyperactivity. A significant reduction suggests antipsychotic-like potential.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable platform for CNS drug discovery. Its constituent parts provide a foundationally sound profile for BBB penetration and metabolic stability, while offering straightforward synthetic handles for rapid diversification and optimization. By employing a logical, tiered screening cascade and integrating ADME assessment early in the discovery process, researchers can efficiently leverage this scaffold to identify and advance novel clinical candidates for a range of neurological and psychiatric disorders. Future work could involve exploring bioisosteric replacements for the trifluoromethyl group (e.g., -OCF3, -SF5) or modifying the piperidine core to chiral or spirocyclic systems to further refine selectivity and physicochemical properties.[1]

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]

- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central (PMC). [Link]

-

Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine . PrepChem.com. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design . Thieme Connect. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds . PubMed Central (PMC). [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist . PubMed. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties . PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central (PMC). [Link]

-

Assessing molecular scaffolds for CNS drug discovery . PubMed. [Link]

-

Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets . PubMed Central (PMC). [Link]

-

Empirical Analysis of Drug Targets for Nervous System Disorders . PubMed Central (PMC). [Link]

-

(S)-Fluoxetine | C17H18F3NO | CID 1548968 . PubChem. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]